molecular formula C6H9FO3 B1449245 2-Fluoro-2-(oxolan-3-yl)acetic acid CAS No. 1541943-84-3

2-Fluoro-2-(oxolan-3-yl)acetic acid

Cat. No.: B1449245
CAS No.: 1541943-84-3
M. Wt: 148.13 g/mol
InChI Key: NBQWHWHXEDVJIW-UHFFFAOYSA-N
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Description

2-Fluoro-2-(oxolan-3-yl)acetic acid is a research chemical with the CAS number 1541943-84-3 . It has a molecular weight of 148.13 and a molecular formula of C6H9FO3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorine atom attached to a carbon atom, which is also attached to an oxolane ring and an acetic acid group .

Scientific Research Applications

Polymer Production Aid

Research on perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, a related compound to 2-Fluoro-2-(oxolan-3-yl)acetic acid, indicates its use as a polymer production aid in the manufacture of fluoropolymers. Specifically, it is utilized under high temperature conditions of at least 370 °C for repeated use in contact with various foodstuffs. This application is significant due to its safety assessment for consumer use in food contact materials (Flavourings, 2014).

Electrochemical Fluorination

Electrochemical fluorination (ECF) of esters derived from oxolane-2-yl-carboxylic acid and related compounds has been investigated. This process leads to the production of perfluoro(oxolane-2-yl-carbonylfluoride) and perfluoro(oxane-2-yl-carbonylfluoride) as desired compounds. The ECF of these esters also yields perfluorospiroethers with a dioxolane ring, showcasing the diverse chemical transformations possible with these compounds (A. Takashi, M. Tamura, A. Sekiya, 2005).

Crystal Structure Analysis

The study of the crystal structure of compounds like fluroxypyr, which includes this compound derivatives, helps in understanding the intermolecular interactions and molecular network in crystals. Such analysis is crucial for developing new herbicides and understanding their molecular behavior (Hyunjin Park, M. Y. Choi, Eunjin Kwon, Tae Ho Kim, 2016).

Synthesis of Fluoromethyl Indol-3-yl Ketones

In the synthesis of various compounds, fluorinated acetic acids are used as reagents. For example, they have been used in the fluoroacetylation of indoles to synthesize diverse fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions. This showcases the role of such compounds in facilitating efficient and environmentally friendly chemical reactions (Shun-Jiang Yao, Zhihui Ren, Yaoyu Wang, Zheng‐Hui Guan, 2016).

Fluorination in Organic Synthesis

Fluorinated acetic acids are involved in various organic synthesis processes. For instance, they have been used in the Friedel-Crafts fluoroacetylation of indoles, a process crucial for producing specific organic compounds with potential biological activities. Such applications highlight the importance of this compound in advanced organic synthesis techniques (W. Pennington, G. Resnati, D. Desmarteau, 1992).

Properties

IUPAC Name

2-fluoro-2-(oxolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQWHWHXEDVJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541943-84-3
Record name 2-fluoro-2-(oxolan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(oxolan-3-yl)acetic acid
Reactant of Route 2
2-Fluoro-2-(oxolan-3-yl)acetic acid
Reactant of Route 3
2-Fluoro-2-(oxolan-3-yl)acetic acid
Reactant of Route 4
2-Fluoro-2-(oxolan-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-2-(oxolan-3-yl)acetic acid
Reactant of Route 6
2-Fluoro-2-(oxolan-3-yl)acetic acid

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